Ethyl1-(2-methylpropanoyl)cyclopropane-1-carboxylate
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Overview
Description
Ethyl 1-(2-methylpropanoyl)cyclopropane-1-carboxylate is a chemical compound characterized by its unique structure, which includes an ester functional group and a cyclopropane ring. This compound is of interest in various scientific and industrial applications due to its distinctive properties and reactivity.
Synthetic Routes and Reaction Conditions:
Esterification Reaction: One common synthetic route involves the esterification of 1-(2-methylpropanoyl)cyclopropane-1-carboxylic acid with ethanol in the presence of an acid catalyst, such as sulfuric acid.
Friedel-Crafts Acylation: Another method includes the Friedel-Crafts acylation of cyclopropane with 2-methylpropanoyl chloride, followed by esterification with ethanol.
Industrial Production Methods: In an industrial setting, the compound is typically synthesized using large-scale reactors with optimized conditions to ensure high yield and purity. Continuous flow chemistry and advanced catalytic systems are often employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: Ethyl 1-(2-methylpropanoyl)cyclopropane-1-carboxylate can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) are used under controlled conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Strong nucleophiles like hydroxide ions (OH-) or amines are used in substitution reactions.
Major Products Formed:
Oxidation: Cyclopropane-1-carboxylic acid or 2-methylpropanoic acid.
Reduction: Ethyl cyclopropane-1-carboxylate alcohol.
Substitution: Various substituted esters or amides.
Scientific Research Applications
Ethyl 1-(2-methylpropanoyl)cyclopropane-1-carboxylate is utilized in several scientific research fields:
Chemistry: It serves as a building block in organic synthesis and is used to study reaction mechanisms.
Biology: The compound is employed in biochemical assays to investigate enzyme activities and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Ethyl 1-(2-methylpropanoyl)cyclopropane-1-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. For example, in biochemical assays, it may inhibit or activate certain enzymes, leading to changes in metabolic processes.
Comparison with Similar Compounds
Ethyl 1-methylcyclopropanecarboxylate: Similar structure but lacks the 2-methylpropanoyl group.
Methyl 2-ethyl-1-(2-methylpropanoyl)cyclopropane-1-carboxylate: Similar ester group but different alkyl substituents.
Uniqueness: Ethyl 1-(2-methylpropanoyl)cyclopropane-1-carboxylate is unique due to its specific combination of functional groups and cyclopropane ring, which confer distinct reactivity and properties compared to similar compounds.
This comprehensive overview highlights the significance of Ethyl 1-(2-methylpropanoyl)cyclopropane-1-carboxylate in various scientific and industrial contexts. Its unique structure and reactivity make it a valuable compound for research and application.
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Properties
Molecular Formula |
C10H16O3 |
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Molecular Weight |
184.23 g/mol |
IUPAC Name |
ethyl 1-(2-methylpropanoyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C10H16O3/c1-4-13-9(12)10(5-6-10)8(11)7(2)3/h7H,4-6H2,1-3H3 |
InChI Key |
SWJMKLMZGAWYTK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(CC1)C(=O)C(C)C |
Origin of Product |
United States |
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